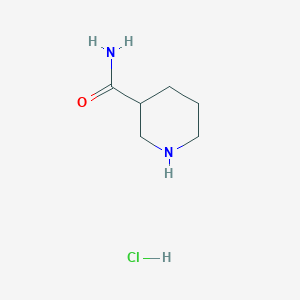

Piperidine-3-carboxamide hydrochloride

Übersicht

Beschreibung

Piperidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O . It has a molecular weight of 164.63 . It is used in the synthesis of various pharmaceuticals .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H .Chemical Reactions Analysis

Piperidine acts as a strong base for the deprotonation of carbonyl compounds, thereby playing a crucial role in organic synthesis . Due to its nucleophilic nature, it is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical and Chemical Properties Analysis

This compound is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . The melting point is 103-106 °C and the boiling point is approximately 237.61°C .Wissenschaftliche Forschungsanwendungen

Development as ALK Inhibitors : Piperidine carboxamide derivatives have shown potential as inhibitors of anaplastic lymphoma kinase (ALK), a key target in cancer therapy. A study by Bryan et al. (2012) reported the discovery of a novel inhibitor of ALK with selectivity over the related kinase IGF1R, which could be beneficial in cancer treatment (Bryan et al., 2012).

Potential Antipsychotic Agents : Research on heterocyclic carboxamides, including derivatives of piperidine-3-carboxamide, revealed their potential as antipsychotic agents. Norman et al. (1996) studied various heterocyclic carboxamides and identified two derivatives with potent in vivo activities comparable to known antipsychotic drugs (Norman et al., 1996).

Anti-HIV-1 Activity : A study by Imamura et al. (2006) discovered a piperidine-4-carboxamide derivative with highly potent anti-HIV-1 activity. This compound showed strong inhibition of CCR5-using HIV-1 clinical isolates, suggesting its potential use in HIV treatment (Imamura et al., 2006).

CGRP Receptor Inhibitor : The compound (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide was reported as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. Cann et al. (2012) developed a stereoselective and economical synthesis for this compound, which has implications in treating conditions like migraine (Cann et al., 2012).

Local Anesthetic Agent : Piperidine carboxamides, including those related to Piperidine-3-carboxamide hydrochloride, have been used in the synthesis of local anesthetic agents. Sahlberg (1987) described the preparation of ropivacaine, a local anesthetic agent, using piperidine-2-carboxamide hydrochloride (Sahlberg, 1987).

HIV-1 Reverse Transcriptase Inhibitors : Tang et al. (2010) investigated piperidine-4-yl-aminopyrimidines as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. They identified potent compounds against both wild-type HIV-1 and resistant mutant viruses, highlighting the therapeutic potential of these compounds (Tang et al., 2010).

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that Piperidine-3-carboxamide hydrochloride may have potential future applications in the pharmaceutical industry.

Wirkmechanismus

Target of Action

Piperidine-3-carboxamide hydrochloride is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives have been noted to interact with various targets, leading to a range of biological effects . For instance, some piperidine derivatives have been found to exhibit anticancer potential . They regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc .

Biochemical Pathways

For instance, they have been found to regulate signaling pathways like NF-κB, PI3k/Akt, which are involved in cancer progression .

Pharmacokinetics

The compound’s physicochemical properties such as solubility and lipophilicity, which can influence its bioavailability, have been reported .

Result of Action

Piperidine derivatives have been found to exhibit a range of biological activities, including anticancer effects . They have been observed to have therapeutic potential against various types of cancers when used alone or in combination with other drugs .

Action Environment

It’s worth noting that the synthesis and reactions of piperidine derivatives can be influenced by various factors, including temperature and the presence of other reagents .

Biochemische Analyse

Biochemical Properties

Piperidine-3-carboxamide hydrochloride, like other piperidine derivatives, is believed to interact with various enzymes, proteins, and other biomolecules . For instance, piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These interactions can lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Cellular Effects

This compound is expected to have significant effects on various types of cells and cellular processes. For instance, piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo . They can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Piperidine derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in prostate cancer cells, piperidine treatment has been found to inhibit PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .

Temporal Effects in Laboratory Settings

Piperidine derivatives have been found to express both antiaggregatory and antioxidant effects

Dosage Effects in Animal Models

One compound (AP163) containing a piperidine core displayed a statistically significant and dose-dependent reduction in hyperlocomotion in dopamine transporter knockout (DAT-KO) rats .

Metabolic Pathways

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, suggesting they may interact with various enzymes or cofactors .

Eigenschaften

IUPAC Name |

piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTXRLSQNMCHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696407 | |

| Record name | Piperidine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019852-04-0, 828300-58-9 | |

| Record name | 3-Piperidinecarboxamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019852-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenamine, 4-[(4-pyridinylthio)methyl]-](/img/structure/B3045048.png)